![molecular formula C12H21N B14370113 Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine CAS No. 90038-93-0](/img/structure/B14370113.png)
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine is a complex organic compound known for its unique structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The structure of this compound includes a fused bicyclic system, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine typically involves a series of organic reactions. One common method is the domino ring-closure followed by a retro Diels-Alder protocol. This method starts with 2-aminonorbornene hydroxamic acids, which undergo a domino reaction to form the desired bicyclic structure . The reaction conditions often include the use of microwave-induced heating to facilitate the retro Diels-Alder reaction, ensuring high yield and stereoselectivity.
Industrial Production Methods
化学反应分析
Types of Reactions
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Explored for its pharmacological properties, such as antihypertensive and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its antitumor effects might involve the disruption of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Decahydro-1H-6,10-methanopyrrolo[1,2-a]azonine: A closely related compound with a slightly different structure.
6,9-Methano-1H-pyrrolo[1,2-a]azonine, decahydro-: Another similar compound with variations in the ring system.
Uniqueness
Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine stands out due to its unique fused bicyclic structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
90038-93-0 |
|---|---|
分子式 |
C12H21N |
分子量 |
179.30 g/mol |
IUPAC 名称 |
6-azatricyclo[6.4.1.02,6]tridecane |
InChI |
InChI=1S/C12H21N/c1-2-5-11-8-10(4-1)9-13-7-3-6-12(11)13/h10-12H,1-9H2 |
InChI 键 |
YUZPWAHRYGTJEN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2CC(C1)CN3C2CCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


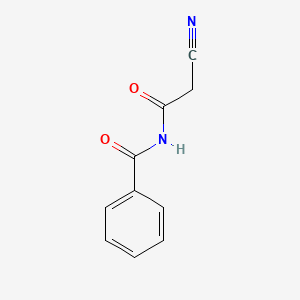

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
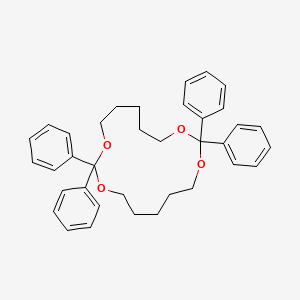
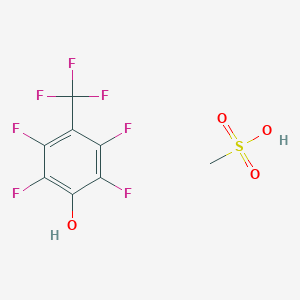
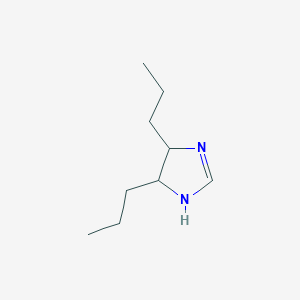
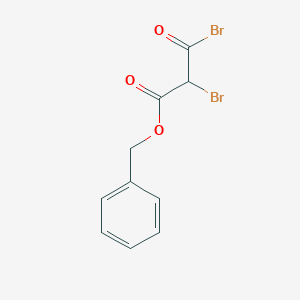
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
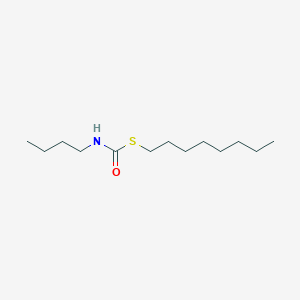
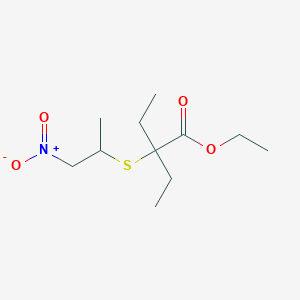
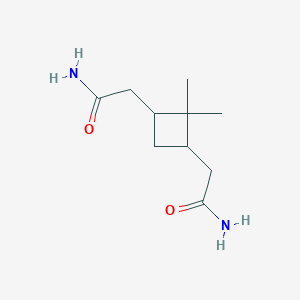
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
